1-Cyanocyclopentane-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanocyclopentane-1-sulfonyl fluoride is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a sulfonyl fluoride group, which is known for its reactivity and versatility in various chemical reactions. The cyanocyclopentane moiety adds to its unique structural properties, making it a valuable compound for research and industrial applications.
Preparation Methods
The synthesis of 1-cyanocyclopentane-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonyl chlorides with fluoride sources such as potassium fluoride (KF) or cesium fluoride (CsF) under mild conditions . Another method includes the direct fluorosulfonylation of cyclopentane derivatives using fluorosulfonyl radicals . These methods are favored for their efficiency and the high yield of the desired product.
Industrial production of this compound often involves large-scale reactions using readily available starting materials and optimized reaction conditions to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
1-Cyanocyclopentane-1-sulfonyl fluoride undergoes a variety of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with various nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in oxidation and reduction reactions under specific conditions.
Addition Reactions: The cyanocyclopentane moiety can undergo addition reactions with electrophiles and nucleophiles, further expanding its chemical versatility.
Common reagents used in these reactions include potassium fluoride, cesium fluoride, and various nucleophiles such as amines and alcohols . The major products formed from these reactions are often sulfonyl derivatives, which are valuable intermediates in organic synthesis .
Scientific Research Applications
1-Cyanocyclopentane-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-cyanocyclopentane-1-sulfonyl fluoride exerts its effects is primarily through its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophilic center, allowing it to form covalent bonds with nucleophilic residues in proteins and other biomolecules . This reactivity is exploited in the design of covalent enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
1-Cyanocyclopentane-1-sulfonyl fluoride can be compared with other sulfonyl fluorides such as 1-bromoethene-1-sulfonyl fluoride and 2-nitrobenzenesulfonyl fluoride . While these compounds share similar reactivity due to the presence of the sulfonyl fluoride group, this compound is unique in its structural features and the presence of the cyanocyclopentane moiety, which imparts distinct chemical properties and reactivity .
Similar compounds include:
- 1-Bromoethene-1-sulfonyl fluoride
- 2-Nitrobenzenesulfonyl fluoride
- 4-Formylbenzenesulfonyl fluoride
Properties
Molecular Formula |
C6H8FNO2S |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-cyanocyclopentane-1-sulfonyl fluoride |
InChI |
InChI=1S/C6H8FNO2S/c7-11(9,10)6(5-8)3-1-2-4-6/h1-4H2 |
InChI Key |
OIZAENSZKNJKFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C#N)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.